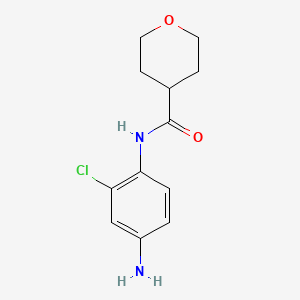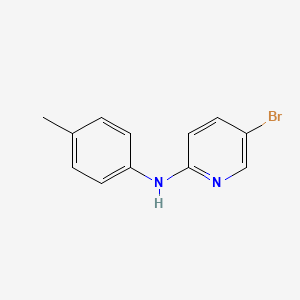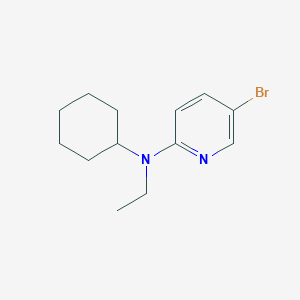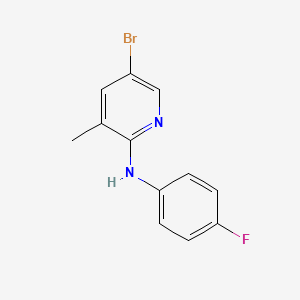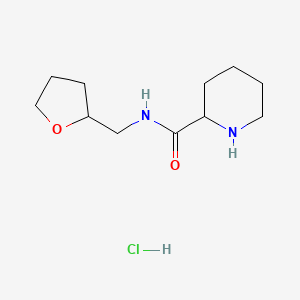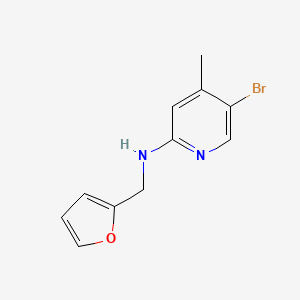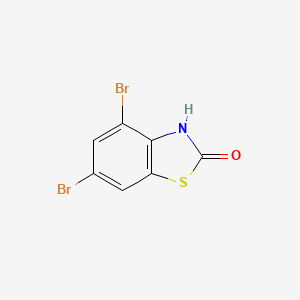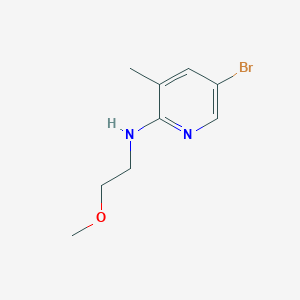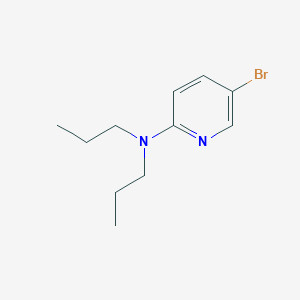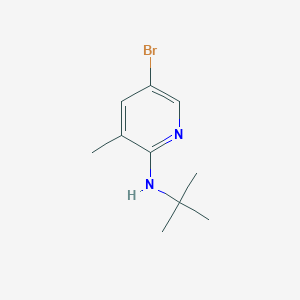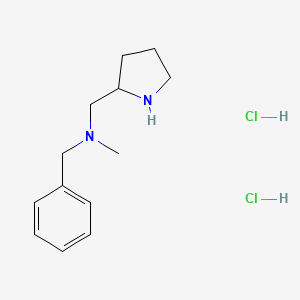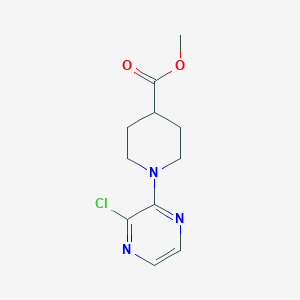![molecular formula C14H30Cl2N2 B1424170 N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride CAS No. 1219964-08-5](/img/structure/B1424170.png)
N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
Vue d'ensemble
Description
“N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of such compounds has been widespread and is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is complex . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Applications De Recherche Scientifique
Analytical Characterization and Biological Matrix Analysis : A study conducted by De Paoli et al. (2013) focuses on the characterization of psychoactive arylcyclohexylamines, including N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, through various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This research also developed a method for analyzing these compounds in biological matrices such as blood, urine, and vitreous humor using liquid chromatography and UV detection (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Pharmacological Profiling of Analogs : Research by Hiebert and Silverman (1988) explores the pharmacological profile of various analogs of N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. These compounds were synthesized and tested as inhibitors and inactivators of monoamine oxidase (MAO), contributing to understanding their interactions with biological systems and their potential therapeutic applications (Hiebert & Silverman, 1988).
Investigating 5-HT Receptors : Craven, Grahame-Smith, and Newberry (1994) studied the effects of WAY-100635 and GR127935, compounds related to N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, on 5-hydroxytryptamine (5-HT, serotonin) containing neurons. Their research provides insights into the roles of different serotonin receptors and how related compounds can influence serotonin-mediated neurotransmission (Craven, Grahame-Smith, & Newberry, 1994).
Synthesis and Evaluation of Sigma Receptor Ligands : A study by de Costa et al. (1992) details the synthesis and biological evaluation of a novel class of sigma ligands, including N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. These compounds showed high efficacy for the sigma receptor, highlighting their potential for developing novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).
NMDA Receptor Affinity and Selectivity : Roth et al. (2013) investigated the affinity and selectivity of N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride and its analogs for the glutamate NMDA receptor. Their research provides critical insights into the potential psychotomimetic effects of these compounds in human users (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).
Propriétés
IUPAC Name |
N-methyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-5-3-2-4-6-14)12-9-13-7-10-15-11-8-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXIPIZFIQLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCNCC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



